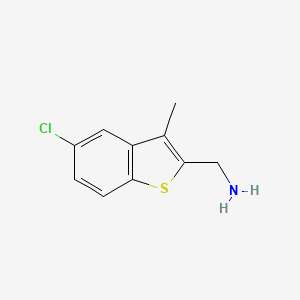

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINIHPVXSYVZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Benzothiophene Core

The benzothiophene nucleus is typically synthesized by cyclization reactions involving thiol or thioglycolate derivatives and halogenated aromatic precursors:

- Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes has been reported using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures (130°C), yielding 3-aminobenzothiophenes in 58–96% yields. This method is rapid and high yielding, providing a versatile route to functionalized benzothiophenes.

- Alternatively, cyclocondensation of methyl thioglycolate with 2-nitrobenzonitriles under basic conditions can be employed, followed by halide displacement reactions to introduce halogens selectively on the benzothiophene ring.

Amination at the 2-Position (Methanamine Installation)

- The methanamine group at the 2-position can be introduced by nucleophilic substitution or reductive amination strategies.

- One reported method involves reacting a 2-halobenzothiophene intermediate with an amine source (e.g., ammonium hydroxide or primary amines) in solvents such as alcohols (methanol, ethanol), nitriles (acetonitrile), or ethers (THF) at temperatures ranging from 30 °C to the solvent's boiling point. Reaction times vary from 1 to 15 hours, typically 2 to 10 hours for optimal yield.

- The amination step can be facilitated by the presence of bases such as triethylamine or inorganic bases (sodium carbonate, bicarbonate), depending on the specific reagents and solvents used.

Detailed Preparation Methodology from Literature and Patents

Reaction Conditions and Optimization

- The amination reaction (Step 3) is sensitive to solvent choice, temperature, and reaction time. Preferred solvents include alcohols (methanol, ethanol), nitriles (acetonitrile), ethers (THF), and aprotic polar solvents (DMF).

- Temperature is generally maintained around 30 °C to the solvent's boiling point, often around 30–80 °C.

- Reaction times are optimized between 2 to 10 hours to balance conversion and minimize side reactions.

- Bases such as triethylamine are commonly used to neutralize generated acids and promote nucleophilic substitution.

- The formation of amine salts enhances compound stability and facilitates isolation.

Summary Table of Preparation Parameters

| Parameter | Range/Options | Preferred Conditions |

|---|---|---|

| Starting material | 5-chloro-3-methylbenzo[b]thiophene or precursors | Commercially available or synthesized via cyclocondensation |

| Amination reagent | Ammonium hydroxide, primary amines | Ammonium hydroxide |

| Solvent | Methanol, ethanol, acetonitrile, THF, DMF | Methanol or ethanol |

| Temperature | 30 °C to solvent boiling point | ~30 °C to 60 °C |

| Reaction time | 1 to 15 hours | 2 to 10 hours |

| Base | Triethylamine, sodium carbonate, sodium bicarbonate | Triethylamine preferred |

| Salt formation acids | HCl, HI, methane sulfonic acid, p-toluene sulfonic acid | HCl or methane sulfonic acid |

Research Findings and Practical Considerations

- Microwave-assisted methods significantly reduce reaction times for benzothiophene core formation, improving throughput.

- The choice of solvent and base critically impacts the yield and purity of the aminated product.

- Salt formation of the amine improves compound handling and stability, which is important for further synthetic applications or pharmaceutical development.

- The synthetic route is modular, allowing for variations in substituents on the benzothiophene core for analog synthesis.

- The described methods have been validated on gram scale without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives with fewer functional groups

Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. This suggests potential for development into therapeutic agents targeting resistant bacterial infections.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against various cancer cell lines:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| Study on MCF-7 cells | This compound | Cytotoxicity | IC50 = 0.071 µM |

| Study on HeLa cells | Similar Benzothiophene Derivative | Cytotoxicity | IC50 = 0.164 µM |

Mechanistic studies suggest that the compound induces apoptosis and inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a derivative of benzothiophene exhibited significant antimicrobial activity against MRSA, highlighting the potential of this compound in treating resistant infections.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to reduced cell viability in a dose-dependent manner. The mechanism was linked to disruption of microtubule dynamics and subsequent mitotic arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for designing more effective derivatives. Modifications at specific positions significantly influence biological activity:

| Modification | Effect |

|---|---|

| Electron-donating groups | Enhance anticancer efficacy |

| Electron-withdrawing groups | May reduce activity |

Mechanism of Action

The mechanism of action of (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key Observations :

- Substituent Influence : Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) or methoxy (electron-donating) groups modulate electronic properties and binding affinities.

- Amine Modifications : Hydrochloride salts (e.g., in and ) improve aqueous solubility, while ethanamine vs. methanamine alters steric bulk and hydrogen-bonding capacity .

Biological Activity

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the benzothiophene family, characterized by a benzothiophene core with a chlorine atom and a methyl group at specific positions. Its unique structure contributes to its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The potential for this compound to act against resistant bacterial strains warrants further investigation.

Anticancer Properties

Benzothiophene derivatives are also recognized for their anticancer activities. Studies have demonstrated that structurally related compounds exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.071 µM to 0.164 µM against these cell lines, indicating potent anticancer activity .

Other Pharmacological Effects

In addition to antimicrobial and anticancer properties, benzothiophene derivatives have been associated with anti-inflammatory, antioxidant, and antidiabetic activities. These diverse effects suggest that this compound could serve multiple therapeutic roles .

Case Studies

| Study | Compound | Activity | IC50/MIC Values |

|---|---|---|---|

| Benzothiophene Derivative | Anti-MRSA | MIC ≤ 0.25 µg/mL | |

| Similar Benzothiophene | Anticancer (HeLa) | IC50 = 0.071 µM | |

| Benzothiophene Derivative | Anti-inflammatory | Not specified |

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzothiophene derivatives indicates that modifications at specific positions significantly influence biological activity. For instance, the presence of electron-donating groups enhances anticancer efficacy, while electron-withdrawing groups may reduce activity . Understanding these relationships is crucial for the design of more effective derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as halogenation of benzothiophene derivatives followed by reductive amination. For example:

Halogenation : Chlorination at the 5-position of 3-methylbenzothiophene using reagents like N-chlorosuccinimide (NCS) in DMF .

Functionalization : Introduction of the methanamine group via a Mannich reaction or coupling with protected amines (e.g., Boc-protected amines), followed by deprotection .

- Key Intermediates : 5-Chloro-3-methylbenzothiophene and its 2-carbaldehyde derivative are critical precursors.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectral Analysis :

- NMR : H and C NMR to confirm substitution patterns (e.g., chlorine at C5, methyl at C3).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- GHS Compliance : Classify as harmful if swallowed (H302) or irritating to eyes (H319). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .

Q. What analytical techniques are used to assess purity and detect impurities?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column.

- Spectroscopy : FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm) .

- Limitations : Organic degradation during prolonged storage may require stability studies under controlled temperatures (e.g., 4°C) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in large-scale preparations?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity.

- Byproduct Analysis : LC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust stoichiometry .

Q. What mechanistic insights explain the biological activity of benzothiophene-derived methanamines?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., methyl at C3, chlorine at C5) to evaluate receptor binding affinity.

- In Silico Docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins (e.g., serotonin receptors) .

- Contradictions : Discrepancies in bioactivity data may arise from differences in cell-line models or assay conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Simulate solvation effects in water or lipid membranes to study bioavailability .

Q. What experimental limitations could lead to contradictory data in pollution or degradation studies?

- Methodological Answer :

- Sample Degradation : Organic compounds in aqueous matrices may degrade over time; stabilize samples with cooling (4°C) during storage .

- Matrix Complexity : Real-world samples (e.g., wastewater) contain interfering substances; use spiked controls to validate analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.